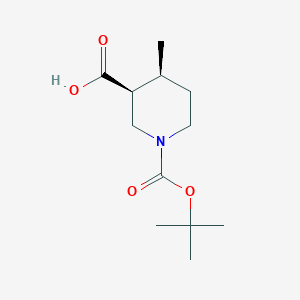

cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Description

cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methyl substituent at the 4-position, and a carboxylic acid group at the 3-position in a cis configuration. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical and peptide chemistry.

Properties

IUPAC Name |

(3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPZGYNNPYYDGA-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, often abbreviated as Boc-4-methyl-pipecolinic acid, is a piperidine derivative characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry for its potential applications in drug development and synthesis of biologically active molecules. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO4, with a molecular weight of approximately 243.30 g/mol. The presence of the Boc group allows for selective manipulation during chemical reactions, making it a valuable intermediate in organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 1469287-58-8 |

| Functional Groups | Carboxylic acid, Boc protecting group |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions of appropriate precursors.

- Introduction of the Methyl Group : Alkylation reactions to introduce the methyl group at the 4-position.

- Protection of the Amine Group : Using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base to protect the amine functionality.

- Carboxylation : Introducing the carboxylic acid group at the 3-position through carboxylation reactions.

This multi-step process allows for selective functionalization while maintaining structural integrity.

Cancer Therapy

A study highlighted that certain piperidine derivatives demonstrated significant anticancer activity through mechanisms involving apoptosis and inhibition of cell proliferation. These findings suggest that modifications to the piperidine structure can enhance biological efficacy against cancer cells .

Enzyme Mechanisms

Research has also focused on understanding how piperidine derivatives interact with various enzymes. For example, compounds have been shown to modulate ATPase activity in P-glycoprotein (P-gp), an important transporter involved in drug resistance .

Scientific Research Applications

Synthesis Overview

The synthesis of cis-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid involves several key steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors.

- Introduction of the Methyl Group : Alkylation to place the methyl group at the 4-position.

- Protection of the Amine Group : Using Boc-Cl in a basic environment to protect the amine functionality.

- Carboxylation : Introducing the carboxylic acid group at the 3-position.

This multi-step process allows for selective functionalization while maintaining structural integrity, making it valuable in pharmaceutical chemistry.

Chemistry

This compound serves as an important intermediate in organic synthesis:

- Pharmaceutical Development : It is utilized in synthesizing complex organic molecules, particularly pharmaceuticals targeting various biological pathways.

- Agrochemicals : The compound is also relevant in developing agrochemical agents due to its structural properties that allow for specific interactions with biological targets.

Biology

In biological research, this compound is employed for:

- Enzyme Mechanism Studies : It acts as a building block for synthesizing biologically active molecules, aiding in understanding enzyme interactions and mechanisms.

- Potential Antimicrobial Activity : Preliminary studies indicate that piperidine derivatives can exhibit antimicrobial properties, making this compound a candidate for further exploration in drug development against pathogens.

Medicine

In medicinal chemistry:

- CNS Drug Development : The compound serves as a precursor for drugs targeting the central nervous system (CNS), potentially leading to the development of analgesics or anxiolytics.

- Biological Activity Exploration : Its structural characteristics suggest potential pharmacological properties that warrant investigation.

Case Study 1: Antimicrobial Properties

Research indicates that related piperidine derivatives have shown significant antimicrobial activity. For example, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.025 µg/mL against various bacterial strains .

Case Study 2: CNS Activity

A study focused on piperidine derivatives highlighted their potential in modulating CNS activity. The structural similarity of this compound to known CNS-active agents suggests that it could be developed into effective therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-methyl group in the target compound offers a balance between steric hindrance and lipophilicity, contrasting with the 4-phenyl analog (), which has higher molecular weight and reduced solubility due to aromaticity . Replacing the methyl group with an amino group (CAS 530115-96-9) introduces nucleophilic reactivity, making it suitable for conjugation reactions .

Fluorine substitution (CAS 586375-35-1) increases electronegativity, which could modulate the pKa of the carboxylic acid and enhance metabolic stability in drug design .

Functional Group Synergy :

- The carboxylic acid at position 3 (target compound) versus position 4 (CAS 586375-35-1) alters the molecule’s polarity and hydrogen-bonding capacity, impacting solubility and crystallinity.

Preparation Methods

Cyclization Approaches

The piperidine core is typically derived from pre-existing piperidine precursors. For example, ethyl piperidine-4-carboxylate undergoes benzylation and hydrolysis to yield carboxylic acid intermediates. Alternatively, 4-methylphenacyl bromide can be converted via a 13-step asymmetric synthesis, though this method yields only 35%.

Table 1: Cyclization Methods Comparison

Methyl Group Installation

tert-Butoxycarbonyl (Boc) Protection

Standard Protection Protocol

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) or Boc-Cl in the presence of a base (e.g., triethylamine, K₂CO₃). Reaction conditions vary by solvent:

Table 2: Boc Protection Efficiency

Industrial-Scale Optimization

Continuous flow reactors improve Boc protection efficiency, achieving 95% yield with reduced reagent waste.

Carboxylation at C3

Nitrile Hydrolysis

A common route involves hydrolyzing nitrile intermediates under acidic conditions:

-

cis-1-Boc-4-methylpiperidine-3-carbonitrile refluxed with 3M HCl and acetic acid (72 hours, 100–110°C).

Meldrum’s Acid-Mediated Carboxylation

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) facilitates carboxylation via Knoevenagel condensation. For example, β-keto esters derived from piperidine acids react with Meldrum’s acid under EDC·HCl catalysis.

Table 3: Carboxylation Methods

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Nitrile Hydrolysis | 3M HCl, AcOH | Reflux, 72 h | 68% | |

| Meldrum’s Acid | EDC·HCl, DMF·DMA | RT, 24 h | 82% |

Diastereoselective Synthesis and Purification

Stereochemical Control

Diastereoselective reduction using NaBH₄ in THF at -5°C achieves a 4:1 cis:trans ratio. Recrystallization from 2-PrOH enhances cis-isomer purity to 99%.

Chromatography-Free Purification

Industrial methods avoid column chromatography by using:

-

Azeotropic Distillation : EtOAC/MeOH mixtures remove solvents.

-

Salt Formation : (S)-1-Phenylethylamine salts crystallize pure cis-isomers.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency and Scalability

| Route | Steps | Total Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitrile Hydrolysis | 4 | 45% | Moderate | High |

| Meldrum’s Acid | 3 | 62% | High | Moderate |

| Asymmetric Synthesis | 13 | 23% | Low | Low |

Q & A

Basic Synthesis and Purification

Q: What are the critical steps for synthesizing cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes? A: Synthesis typically involves multi-step reactions, such as Boc protection of the piperidine nitrogen followed by regioselective carboxylation. For example, palladium-catalyzed coupling under inert atmospheres (e.g., tert-butyl alcohol at 40–100°C with cesium carbonate as a base) ensures efficient Boc-group retention and minimizes side reactions . Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. Post-synthesis, purification via recrystallization (e.g., using 1,4-dioxane/water systems) or reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is critical to isolate the cis-isomer .

Advanced Structural Characterization

Q: How can researchers resolve discrepancies in NMR or X-ray crystallography data for this compound? A: For NMR, compare experimental - and -NMR shifts with computed values (DFT/B3LYP/6-31G*). Discrepancies in coupling constants may arise from dynamic effects (e.g., ring puckering). For crystallography, use SHELXL for refinement, particularly for resolving torsional ambiguities in the piperidine ring. High-resolution data (>1.0 Å) are recommended to distinguish between cis and trans configurations . If twinning occurs (common in piperidine derivatives), twin-law refinement in SHELX is advised .

Safety and Handling Protocols

Q: What are the key safety considerations for handling this compound in academic labs? A: The compound exhibits acute oral toxicity (Category 4, H302) and skin irritation (H315). Always use PPE (nitrile gloves, lab coats) and work in a fume hood. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via licensed waste management services .

Analytical Method Development

Q: Which HPLC conditions reliably separate cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid from its structural analogs? A: A validated method uses a C18 column (150 × 4.6 mm, 5 µm), with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 5% B to 95% B over 20 min, flow rate 1.0 mL/min, UV detection at 210 nm. Retention times for the cis-isomer and common impurities (e.g., de-Boc derivatives) differ by ≥2 min under these conditions .

Stability and Storage

Q: How does the compound degrade under long-term storage, and how can stability be maximized? A: The Boc group hydrolyzes in acidic or humid conditions, forming 4-methylpiperidine-3-carboxylic acid. Store at –20°C in airtight containers with desiccants (e.g., silica gel). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from light . For solutions in DMSO, freeze-thaw cycles (>3) lead to precipitate formation; aliquot before use .

Applications in Medicinal Chemistry

Q: How does the stereochemistry of this compound influence its role as a building block in drug discovery? A: The cis-configuration enhances rigidity, making it valuable for designing protease inhibitors (e.g., HCV NS3/4A) or GPCR ligands. For example, the 4-methyl group in the cis-position improves binding affinity to hydrophobic pockets in target proteins. Comparative studies with trans-isomers show a 10-fold difference in IC values for kinase inhibitors .

Troubleshooting Synthetic Yield Variability

Q: Why do yields fluctuate in the final coupling step, and how can reproducibility be improved? A: Yield variability (e.g., 60–85%) often stems from incomplete Boc deprotection or side reactions during carboxylation. Optimize reaction times (monitor by TLC, Rf = 0.3 in ethyl acetate/hexane 1:1) and use fresh cesium carbonate to maintain basicity. For scale-up, switch from batch to flow chemistry, which reduces variability by controlling residence time and temperature .

Environmental Impact Assessment

Q: What ecological risks are associated with this compound, and how should waste be managed? A: No ecotoxicity data are available, but structural analogs show moderate bioaccumulation potential (logP ~2.5). Follow EPA guidelines for disposal: incinerate at >800°C with scrubbers for NO/CO abatement. Avoid aqueous discharge due to potential persistence in soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.